

# Hexyl acetate CAS number and molecular formula

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## Compound of Interest

Compound Name: *Hexyl acetate*

Cat. No.: *B3431046*

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## An In-depth Technical Guide to Hexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **hexyl acetate**, a significant compound in various scientific and industrial fields. This document outlines its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and its metabolic pathway, offering valuable information for professionals in research and development.

## Core Chemical and Physical Properties

**Hexyl acetate**, also known as n-hexyl ethanoate, is the ester formed from the reaction of hexanol and acetic acid.<sup>[1]</sup> It is a colorless liquid naturally present in many fruits, such as apples and plums, and is recognized for its characteristic fruity, pear-like odor.<sup>[1][2]</sup>

Property	Value	References
CAS Number	142-92-7	[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>2</sub>	[1][2][3][5]
Molecular Weight	144.21 g/mol	[3]
Appearance	Colorless liquid	[5]
Density	0.8673 g/cm <sup>3</sup>	[5]
Boiling Point	169-172 °C	[4]
Melting Point	-80 °C	[5]
Solubility in water	0.4 g/L (20 °C)	[2]
Synonyms	Acetic acid hexyl ester, n-Hexyl acetate, Hexyl ethanoate	[1][4]

## Experimental Protocols

### Synthesis of Hexyl Acetate via Fischer Esterification

**Hexyl acetate** is commonly synthesized through the acid-catalyzed esterification of n-hexanol with acetic acid.[1]

Materials:

- n-hexanol
- Glacial acetic acid
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Distillation apparatus

- Separatory funnel
- Heating mantle

#### Procedure:

- In a round-bottom flask, combine one molar equivalent of n-hexanol with 1.2 molar equivalents of glacial acetic acid.
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol's weight) to the mixture while stirring.
- Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- After cooling to room temperature, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture to remove the drying agent.
- Purify the crude **hexyl acetate** by fractional distillation, collecting the fraction boiling at approximately 169-172 °C.

## Analytical Characterization

### Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a standard method for the identification and quantification of **hexyl acetate**.

### Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent

- Column: DB-5ms (30 m x 0.25 mm x 0.25  $\mu$ m) or similar non-polar column
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Inlet Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1)
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 2 minutes
  - Ramp: 10 °C/min to 240 °C
  - Hold at 240 °C for 5 minutes
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Mass Range: m/z 40-300

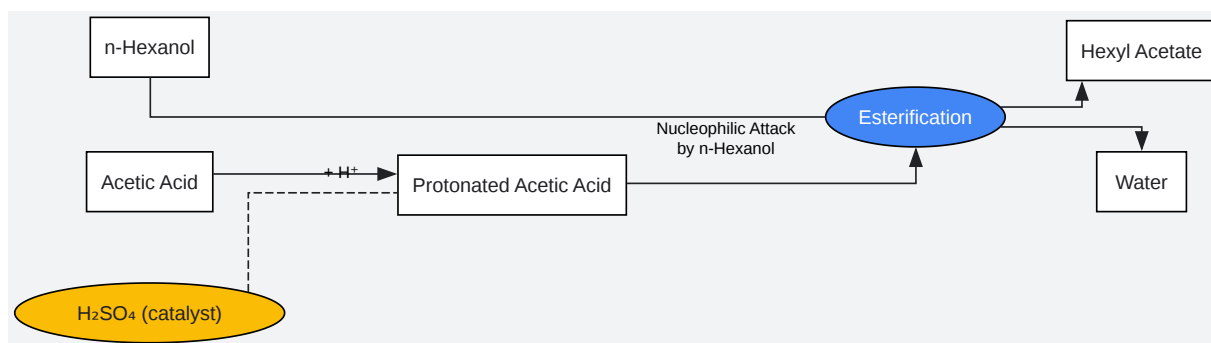
#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

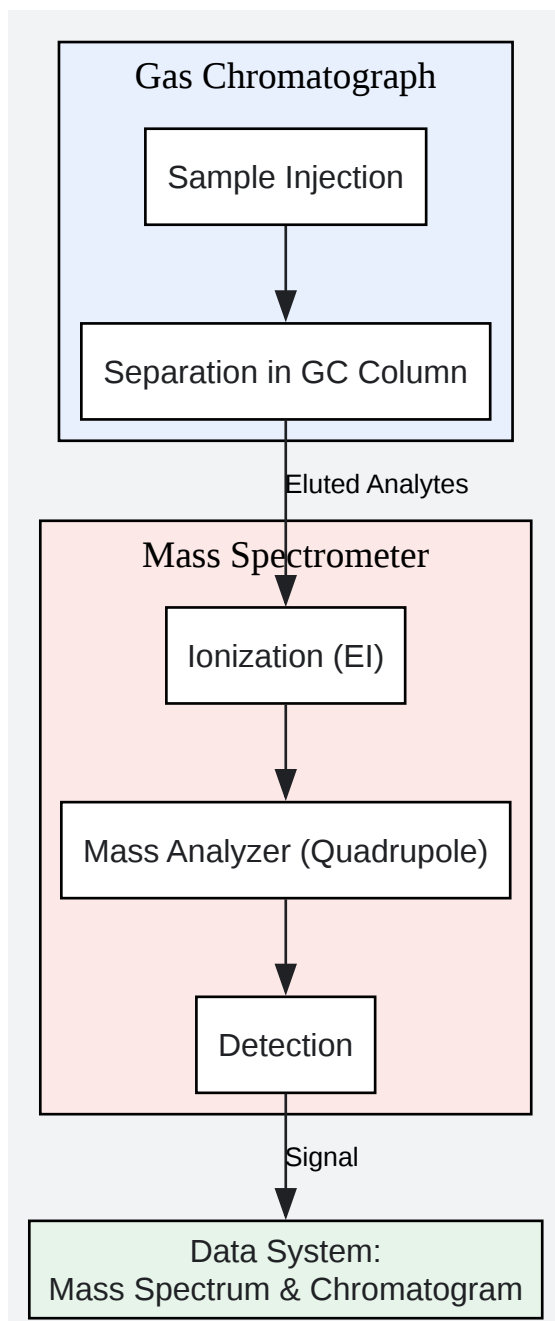
$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the structure of **hexyl acetate**.

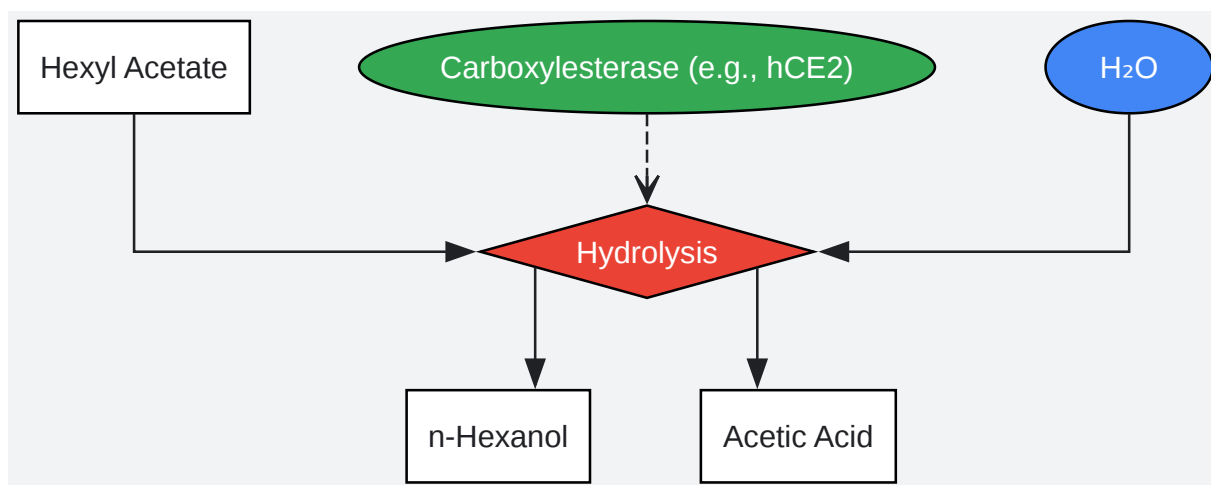
- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  4.05 (t, 2H, -O-CH<sub>2</sub>-)
  - $\delta$  2.04 (s, 3H, -C(O)-CH<sub>3</sub>)
  - $\delta$  1.61 (quintet, 2H, -O-CH<sub>2</sub>-CH<sub>2</sub>-)
  - $\delta$  1.30 (m, 6H, -(CH<sub>2</sub>)<sub>3</sub>-)
  - $\delta$  0.89 (t, 3H, -CH<sub>3</sub>)
- $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ):

- $\delta$  171.1 (-C=O)
- $\delta$  64.6 (-O-CH<sub>2</sub>-)
- $\delta$  31.5, 28.6, 25.6, 22.5 (-(CH<sub>2</sub>)<sub>4</sub>-)
- $\delta$  21.0 (-C(O)-CH<sub>3</sub>)
- $\delta$  14.0 (-CH<sub>3</sub>)

## Diagrams and Workflows







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